molecular formula C14H21NO B6352904 2-(Diethylamino)-1-(4-methylphenyl)propan-1-one CAS No. 676316-90-8

2-(Diethylamino)-1-(4-methylphenyl)propan-1-one

Cat. No. B6352904
CAS RN: 676316-90-8
M. Wt: 219.32 g/mol
InChI Key: SPARQPFHQXMJOR-UHFFFAOYSA-N
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Description

2-(Diethylamino)-1-(4-methylphenyl)propan-1-one, also known as 4-Methyl-2-diethylaminopropiophenone (4-MDEAPP) is a synthetic compound with a wide range of applications in scientific research. It is a phenylpropanone derivative with a diethylamino substituent, making it a useful tool in laboratory studies. This compound has been used in a variety of research fields, including neuroscience, pharmacology, and biochemistry.

Scientific Research Applications

  • Structural Chemistry and Spectroscopy

    • "2-(Diethylamino)-1-(4-methylphenyl)propan-1-one" and similar compounds have been characterized using various spectroscopic techniques such as FTIR, UV-Vis, and NMR spectroscopy. For instance, Nycz et al. (2011) employed single crystal X-ray diffraction and computational methods like DFT for structural characterization of cathinones, which share structural similarities with the compound Nycz et al., 2011.
  • Synthesis and Characterization of Novel Compounds

    • The compound has been used in the synthesis and characterization of new chemical entities. For example, Acar et al. (2012) synthesized new phthalocyanine derivatives using a related structure and studied their aggregation behaviors in various solvents Acar et al., 2012.
  • Anticancer Applications

    • Schiff bases incorporating similar structures have shown potential in cancer research. Uddin et al. (2020) synthesized Schiff bases containing diethylamino phenol components and evaluated their cytotoxicity against cancer cell lines, showing promising results Uddin et al., 2020.
  • Corrosion Inhibition

    • Tertiary amines, closely related to the compound of interest, have been synthesized and assessed for their performance in inhibiting carbon steel corrosion. Gao et al. (2007) reported that these compounds showed effective inhibition properties Gao et al., 2007.
  • Analytical Characterization and Synthesis

    • The compound has been identified as a by-product in the synthesis of other chemicals, emphasizing the importance of analytical characterization in synthetic chemistry. Power et al. (2015) identified an imidazolium by-product formed during the synthesis of a related compound, demonstrating the complexity of synthetic reactions Power et al., 2015.
  • Inhibitory Activity in Medicinal Chemistry

    • Compounds structurally similar to "2-(Diethylamino)-1-(4-methylphenyl)propan-1-one" have been synthesized and evaluated for their inhibitory activity in various medicinal contexts. Gütschow et al. (1999) synthesized thieno1,3ŏxazin-4-ones and evaluated them for inhibitory activity toward human leukocyte elastase, showing significant potential Gütschow et al., 1999.

properties

IUPAC Name

2-(diethylamino)-1-(4-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-5-15(6-2)12(4)14(16)13-9-7-11(3)8-10-13/h7-10,12H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPARQPFHQXMJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C)C(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655742
Record name 4-Methyldiethcathinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diethylamino)-1-(4-methylphenyl)propan-1-one

CAS RN

676316-90-8
Record name 4-Methyldiethcathinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676316908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyldiethcathinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYLDIETHCATHINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LDP547QFG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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